molecular formula C12H12N2O2 B3056375 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol CAS No. 70894-13-2

5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol

Cat. No.: B3056375
CAS No.: 70894-13-2
M. Wt: 216.24 g/mol
InChI Key: YPCNDGPUJSVBIV-UHFFFAOYSA-N
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Description

5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol is an organic compound that belongs to the class of phenols and amines This compound is characterized by the presence of two amino groups and one hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol typically involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich nucleophile such as phenol. The diazotization process is carried out at low temperatures in the presence of acids and salts to form a diazonium salt, which then reacts with phenol to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted biphenyl derivatives, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol exerts its effects involves interactions with various molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing their function and activity. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylphenol
  • 2-Aminophenol
  • 4-Amino-2-hydroxybenzoic acid

Uniqueness

5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-amino-2-(4-amino-2-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCNDGPUJSVBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311267
Record name 4,4'-Diamino[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70894-13-2
Record name NSC240763
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Diamino[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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